molecular formula C6H6N2O3S B13503095 (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid

Cat. No.: B13503095
M. Wt: 186.19 g/mol
InChI Key: ZAJCWIFLJSMGCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the broader class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of ethyl acetoacetate, benzaldehyde, and urea in the presence of a catalyst such as lactic acid . This reaction is carried out under solvent-free conditions, making it an environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions: (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxo group to a hydroxyl group, altering the compound’s properties.

    Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent but often involve nucleophiles or electrophiles.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

(4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as inhibiting microbial growth or modulating cellular processes in cancer cells .

Comparison with Similar Compounds

Uniqueness: (4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid stands out due to its unique combination of sulfur and oxygen atoms within the pyrimidine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c9-4(10)1-3-2-7-6(12)8-5(3)11/h2H,1H2,(H,9,10)(H2,7,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJCWIFLJSMGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=S)N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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